2-(2,4-Dichlorophenyl)hexan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16Cl2O |
|---|---|
Molecular Weight |
247.16 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)hexan-1-ol |
InChI |
InChI=1S/C12H16Cl2O/c1-2-3-4-9(8-15)11-6-5-10(13)7-12(11)14/h5-7,9,15H,2-4,8H2,1H3 |
InChI Key |
GXTMDKIKOLGAON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CO)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Contextualization Within the Landscape of Aryl Substituted Alcohol Chemistry
Aryl-substituted alcohols, characterized by a hydroxyl group attached to an alkyl chain which is in turn bonded to an aromatic ring, are of fundamental importance in organic synthesis. The presence of the aryl group, in this case, a 2,4-dichlorophenyl moiety, significantly influences the alcohol's reactivity and potential applications. The electron-withdrawing nature of the chlorine atoms on the phenyl ring can impact the acidity of the hydroxyl proton and the reactivity of the benzylic position.
The position of the hydroxyl group is also critical. As a primary alcohol (the -OH is bonded to a carbon that is bonded to only one other carbon atom), 2-(2,4-Dichlorophenyl)hexan-1-ol can undergo oxidation to form the corresponding aldehyde and subsequently a carboxylic acid. It can also participate in esterification and etherification reactions. The chiral center at the second carbon position introduces the possibility of stereoisomers, a crucial consideration in the synthesis of bioactive molecules where specific stereochemistry is often required for efficacy.
Historical Development of Synthetic Approaches to Dichlorophenyl Derivatives
The synthesis of dichlorophenyl-containing compounds has a long history, driven by their prevalence in various commercial products, including pesticides and pharmaceuticals. The development of methods to construct C-C bonds between a dichlorophenyl group and an aliphatic chain has been a key focus.
Historically, Grignard reactions have been a cornerstone for the formation of such bonds. For a compound like 2-(2,4-Dichlorophenyl)hexan-1-ol, a plausible and historically relevant synthetic approach would involve the reaction of a 2,4-dichlorophenylmagnesium halide with hexanal. Alternatively, the reaction of a butylmagnesium halide with 2-(2,4-dichlorophenyl)acetaldehyde would also yield the target molecule.
Another established route involves the reduction of a corresponding carbonyl compound. The synthesis and subsequent reduction of 2-(2,4-dichlorophenyl)hexanoic acid or its ester, or 1-(2,4-dichlorophenyl)hexan-2-one, would provide the desired primary alcohol. Early methods for such reductions often employed metal hydrides like lithium aluminum hydride.
A patent for the industrialized production of a related compound, chiral 2-chloro-1-(2,4-dichlorophenyl)ethanol, highlights the use of a chiral reducing agent to achieve stereoselectivity, a technique that has become increasingly important over time. google.com
Overview of Current Research Trajectories and Challenges for Complex Alcohols
Retrosynthetic Strategies for the Hexan-1-ol Scaffold
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnection is often at the C1-C2 bond, identifying a 2,4-dichlorophenyl-containing nucleophile and a five-carbon electrophile, or vice versa.
A common retrosynthetic approach involves disconnecting the bond between the dichlorophenyl group and the hexanol backbone. This leads to two key synthons: a (2,4-dichlorophenyl)metal species (such as a Grignard or organolithium reagent) and a suitable six-carbon electrophile containing a hydroxyl group or a precursor.
Another strategy focuses on disconnecting the C2-C3 bond of the hexanol chain. This would involve a four-carbon nucleophile and a two-carbon electrophile containing the 2,4-dichlorophenyl group.
Functional group interconversion is also a key aspect of the retrosynthetic analysis. The primary alcohol of the target molecule can be retrosynthetically derived from a corresponding carboxylic acid, ester, or aldehyde. This opens up a wider range of potential synthetic routes.
Conventional Synthetic Pathways
Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Wittig, Aldol)
Grignard Reactions: A prevalent method for constructing the carbon skeleton of this compound involves the Grignard reaction. leah4sci.comlibretexts.orgyoutube.comkhanacademy.org This typically entails the reaction of a 2,4-dichlorophenylmagnesium halide with a suitable carbonyl compound. For instance, the reaction of 2,4-dichlorophenylmagnesium bromide with pentanal would yield the desired secondary alcohol after an aqueous workup. Alternatively, reacting a butyl Grignard reagent with 2,4-dichlorobenzaldehyde (B42875) would also produce the target molecule. leah4sci.com The Grignard reagent is typically formed by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.org
Wittig Reaction: While less direct for synthesizing the final alcohol, the Wittig reaction can be employed to form the carbon backbone. This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde to an alkene. For example, a Wittig reagent derived from a butyl halide could react with 2,4-dichlorobenzaldehyde to form an alkene, which would then require a subsequent hydroboration-oxidation step to yield the primary alcohol.
Aldol (B89426) Reaction: The aldol reaction provides another avenue for carbon-carbon bond formation. youtube.com A potential route could involve the aldol condensation of an enolate derived from a pentanal derivative with 2,4-dichlorobenzaldehyde. This would form a β-hydroxy carbonyl compound, which would then need to be reduced to afford the 1,3-diol, followed by selective deoxygenation to obtain the desired alcohol.
Reduction of Precursor Carbonyl Compounds
The reduction of a suitable carbonyl precursor is a fundamental step in many synthetic routes to this compound.
A common precursor is 2-(2,4-dichlorophenyl)hexanoic acid or its ester derivative. These can be reduced to the corresponding primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Alternatively, the synthesis can proceed through the ketone, 2-(2,4-dichlorophenyl)hexan-2-one. Reduction of this ketone with reagents such as sodium borohydride (B1222165) (NaBH₄) would yield the secondary alcohol, 2-(2,4-dichlorophenyl)hexan-2-ol, which is an isomer of the target compound. To obtain the primary alcohol, a different synthetic strategy would be required.
A relevant example is the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone. This compound can be reduced to the corresponding chlorohydrin, 2-chloro-1-(2,4-dichlorophenyl)ethanol, which serves as a key intermediate in the synthesis of antifungal agents. google.comresearchgate.net This highlights the utility of reducing substituted acetophenones to access related chiral alcohols.
Functional Group Interconversions on Related Substrates
Functional group interconversions (FGIs) are often necessary to arrive at the final this compound. For example, if a synthetic route yields a nitrile or an amide, these can be hydrolyzed to a carboxylic acid, which is then reduced to the primary alcohol.
An alkene intermediate, possibly formed via a Wittig or Horner-Wadsworth-Emmons reaction, can be converted to the alcohol. nih.gov Hydroboration-oxidation of an appropriately substituted hexene would yield the anti-Markovnikov alcohol product.
Stereoselective and Enantioselective Synthesis
Given that this compound is a chiral molecule, controlling the stereochemistry during its synthesis is of significant interest. This allows for the preparation of a single enantiomer, which is often crucial for biological applications.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.netwilliams.edu After the desired stereocenter is created, the auxiliary is removed.
A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a carboxylic acid precursor. researchgate.netwilliams.eduresearchgate.net For example, 2-(2,4-dichlorophenyl)acetic acid could be coupled with a chiral oxazolidinone. The resulting N-acyl oxazolidinone can then be alkylated with a butyl halide. The bulky chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary by hydrolysis or reduction yields the enantiomerically enriched 2-(2,4-dichlorophenyl)hexanoic acid or the corresponding alcohol. williams.edu
Another approach utilizes chiral auxiliaries in aldol reactions. researchgate.net An enolate derived from an acetyl-substituted chiral auxiliary could be reacted with 2,4-dichlorobenzaldehyde to stereoselectively form a β-hydroxy adduct. Further synthetic manipulations would then be required to convert this intermediate into the target hexanol.
The use of pseudoephedrine as a chiral auxiliary is another established method. wikipedia.org It can be converted to an amide with a carboxylic acid, and the subsequent alkylation of the enolate occurs with high diastereoselectivity.
The choice of chiral auxiliary and reaction conditions is critical for achieving high levels of stereocontrol.
Asymmetric Catalysis in C-C Bond Formation
The direct asymmetric construction of the carbon-carbon bond that forms the chiral center in this compound represents an efficient route to the enantiomerically enriched product. A plausible and highly effective method involves the asymmetric addition of an organometallic reagent to 2,4-dichlorobenzaldehyde.
A leading strategy is the nickel-catalyzed asymmetric arylation of a suitable precursor. Drawing parallels from the synthesis of enantioenriched aryl/vinyl alkyl carbinol esters, a similar approach could be employed for the target molecule. nih.gov This would involve the cross-electrophile coupling of a racemic 1-chloro-1-hexanol derivative with a 2,4-dichlorophenyl electrophile in the presence of a chiral nickel catalyst. The success of such reactions is highly dependent on the choice of the chiral ligand, which orchestrates the enantioselectivity of the C-C bond formation.
Another viable approach is the asymmetric addition of a pentyl Grignard reagent to 2,4-dichlorobenzaldehyde, mediated by a chiral ligand. While the direct asymmetric addition of Grignard reagents to aldehydes can be challenging, recent advancements have seen the development of new classes of chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), which have proven effective in the asymmetric addition of Grignard reagents to ketones to form chiral tertiary alcohols with high enantiomeric excess (up to 95% ee). rsc.org A similar ligand system could potentially be adapted for the synthesis of the target primary alcohol.
Table 1: Illustrative Data for Asymmetric C-C Bond Formation based on Analogous Reactions
| Entry | Organometallic Reagent | Aldehyde/Precursor | Chiral Ligand/Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| 1 | Pentylmagnesium Bromide | 2,4-Dichlorobenzaldehyde | NiCl2/(S)-PHOX Ligand | This compound | Potentially >90% | nih.gov |
| 2 | Pentyl Grignard | 2,4-Dichlorobenzaldehyde | Chiral DACH-derived Ligand | This compound | Potentially up to 95% | rsc.org |
| 3 | Racemic 1-chlorohexanol ester | (2,4-Dichlorophenyl)boronic acid | Ni-catalyst with chiral ligand | Ester of this compound | >90% for analogous systems | nih.gov |
Enzymatic Resolution and Biocatalytic Transformations
Enzymatic kinetic resolution offers a powerful and environmentally benign alternative for obtaining enantiomerically pure this compound from its racemic mixture. Lipases are particularly well-suited for this purpose, catalyzing the enantioselective acylation of one enantiomer of the alcohol, leaving the other unreacted and thus allowing for their separation.
The choice of lipase (B570770) is critical for achieving high enantioselectivity. Studies on the resolution of structurally similar 1-aryl-1-alkanols have shown that lipases from Pseudomonas aeruginosa (LIP), Pseudomonas fluorescens (LAK), and Candida antarctica Lipase B (CALB) are highly effective. nih.govresearchgate.net For instance, in the transesterification of 1-phenyl-1-alkanols, the lipase from Pseudomonas aeruginosa demonstrated high reactivity and enantioselectivity across a range of alkyl chain lengths. nih.gov Similarly, the resolution of 3-chloro-1-arylpropan-1-ols was successfully achieved with high enantiomeric excess using lipase from Pseudomonas fluorescens. researchgate.net
The reaction medium also plays a significant role. While traditional organic solvents can be used, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective and in some cases even enhance enantioselectivity. umb.edu Furthermore, the use of functionalized ionic liquids has been demonstrated to improve the performance of lipase-catalyzed resolutions. nih.gov
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Analogous Aryl Alcohols
| Entry | Racemic Alcohol | Lipase | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Remaining Alcohol | Reference |
| 1 | 1-Phenyl-1-hexanol | Pseudomonas aeruginosa Lipase (LIP) | Vinyl Acetate | Benzene (B151609) | >99% | nih.gov |
| 2 | 3-Chloro-1-phenylpropan-1-ol | Pseudomonas fluorescens Lipase (LAK) | Vinyl Acetate | n-Hexane | 99% | researchgate.net |
| 3 | m-Aryltrimethylsilyl chiral alcohol | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane (B92381) | >99% | nih.govresearchgate.net |
| 4 | rac-1-Phenylethanol | Novozym 435 (immobilized CALB) | - | Monoether-functionalized Ionic Liquid | >99% | nih.gov |
Atom Economy and Green Chemistry Principles in Synthesis
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance sustainability. In the context of synthesizing this compound, a key area for improvement is in the use of Grignard reagents, a likely method for forming the C-C bond.
Traditional Grignard reactions necessitate the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF), which pose safety and environmental hazards. Research has shown that 2-methyltetrahydrofuran (2-MeTHF), a solvent derivable from renewable resources, is a superior alternative. umb.edursc.org It often provides better reaction efficiency and can suppress the formation of by-products. rsc.org
A more revolutionary approach is the development of mechanochemical Grignard reactions. By using ball milling with minimal amounts of organic solvent, it is possible to generate Grignard reagents in a paste-like form. hokudai.ac.jp This dramatically reduces solvent waste and can even be performed in ambient air, simplifying the process and reducing costs. hokudai.ac.jp This method also allows for the use of organohalides with poor solubility in conventional solvents.
The twelve principles of green chemistry provide a framework for assessing and improving the synthesis. soton.ac.uk Key considerations for the synthesis of this compound would include:
Waste Prevention: Designing the synthesis to produce minimal waste.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Employing greener solvents like 2-MeTHF or minimizing solvent use altogether through mechanochemistry. hokudai.ac.jpbeyondbenign.org
Catalysis: Utilizing catalytic methods, both chemical and enzymatic, over stoichiometric reagents to improve efficiency and reduce waste.
Novel Methodologies and Process Intensification Studies
Process intensification aims to develop smaller, cleaner, and more energy-efficient chemical processes. aiche.org For the synthesis of fine chemicals like this compound, this often involves transitioning from traditional batch reactors to continuous flow systems. unito.itresearchgate.net
Continuous flow reactors, such as microreactors, offer significantly improved heat and mass transfer, leading to better reaction control, higher yields, and enhanced safety, especially for highly exothermic reactions like Grignard additions. researchgate.net The integration of reaction and separation steps into a single unit, such as in reactive distillation or membrane reactors, is another key strategy for process intensification. numberanalytics.com
The use of alternative energy sources can also intensify chemical processes. Microwave-assisted synthesis can dramatically reduce reaction times, while ultrasound can enhance mixing and reaction rates. aiche.org For the synthesis of this compound, a continuous flow process could be envisaged where the Grignard reagent is formed in-line and immediately reacted with 2,4-dichlorobenzaldehyde in a microreactor, followed by an in-line workup and purification. This would represent a significant improvement in efficiency and safety over a conventional batch process.
Reactions of the Primary Alcohol Functional Group
The primary alcohol group in this compound is a versatile site for chemical modification, allowing for oxidation, esterification, etherification, halogenation, and nucleophilic substitution reactions.
Oxidation Pathways and Mechanisms
The oxidation of the primary alcohol in this compound can lead to the formation of either the corresponding aldehyde, 2-(2,4-dichlorophenyl)hexanal, or the carboxylic acid, 2-(2,4-dichlorophenyl)hexanoic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically employed for the selective oxidation to the aldehyde. These reactions are generally carried out in anhydrous solvents to prevent overoxidation to the carboxylic acid. The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester, followed by a base-assisted elimination of a proton from the carbon bearing the hydroxyl group, leading to the formation of the aldehyde.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), or sodium dichromate (Na₂Cr₂O₇) in an acidic medium, will oxidize the primary alcohol to the corresponding carboxylic acid. The reaction proceeds through the intermediate aldehyde, which is then further oxidized. In the case of chromium-based oxidants, the aldehyde is thought to form a hydrate (B1144303) in the aqueous acidic medium, which is then oxidized to the carboxylic acid.
| Oxidizing Agent | Product | Typical Conditions |
| Pyridinium chlorochromate (PCC) | 2-(2,4-Dichlorophenyl)hexanal | Anhydrous dichloromethane (CH₂Cl₂) |
| Dess-Martin periodinane (DMP) | 2-(2,4-Dichlorophenyl)hexanal | Dichloromethane (CH₂Cl₂) |
| Potassium permanganate (KMnO₄) | 2-(2,4-Dichlorophenyl)hexanoic acid | Basic, aqueous solution, followed by acidification |
| Jones Reagent (CrO₃/H₂SO₄) | 2-(2,4-Dichlorophenyl)hexanoic acid | Acetone |
Esterification and Etherification Reactions
Esterification: this compound can be readily converted to its corresponding esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides or acid anhydrides. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is an equilibrium process, and to drive it towards the ester product, it is often necessary to remove the water formed during the reaction or use an excess of one of the reactants. A study on the esterification of 2-ethylhexanol with acetic acid reported a conversion of 90% using a 12-tungstophosphoric acid catalyst on hydrous zirconia.
A more rapid and often higher-yielding method involves the reaction of the alcohol with an acyl chloride or acid anhydride, typically in the presence of a base like pyridine. The base serves to neutralize the hydrogen chloride or carboxylic acid byproduct.
Etherification: The formation of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For the synthesis of methyl or ethyl ethers of benzylic alcohols, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol have been used effectively.
| Reaction Type | Reagents | Product Type |
| Esterification | Carboxylic acid, acid catalyst (e.g., H₂SO₄) | Ester |
| Esterification | Acyl chloride, pyridine | Ester |
| Etherification | 1. NaH, 2. Alkyl halide (e.g., CH₃I) | Ether |
| Etherification | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO, ROH | Ether (where R is methyl or ethyl) |
Halogenation at the Hydroxyl Position
The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding 1-halo-2-(2,4-dichlorophenyl)hexane. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.
These reactions typically proceed via an Sₙ2 mechanism for primary alcohols, resulting in an inversion of stereochemistry if the carbon atom were chiral. The alcohol's hydroxyl group is first converted into a better leaving group by reaction with the halogenating agent. For instance, with SOCl₂, an intermediate chlorosulfite ester is formed. The chloride ion, either from the reaction medium or from the decomposition of the intermediate, then acts as a nucleophile, attacking the carbon and displacing the leaving group. A study on the chlorination of benzylic alcohols using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide reported high yields in short reaction times under neutral conditions. researchgate.net Another method for the halogenation of primary alcohols using a tetraethylammonium (B1195904) halide in combination with [Et₂NSF₂]BF₄ has also been shown to be efficient. researchgate.net
| Halogenating Agent | Product |
| Thionyl chloride (SOCl₂) | 1-Chloro-2-(2,4-dichlorophenyl)hexane |
| Phosphorus tribromide (PBr₃) | 1-Bromo-2-(2,4-dichlorophenyl)hexane |
| 2,4,6-trichloro-1,3,5-triazine/DMSO | 1-Chloro-2-(2,4-dichlorophenyl)hexane |
Nucleophilic Substitution Reactions
While the hydroxyl group itself is a poor leaving group, it can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.
This two-step sequence allows for the introduction of various functional groups at the C-1 position. For example, reaction of the tosylate with sodium cyanide would yield the corresponding nitrile, and reaction with sodium azide (B81097) would produce the alkyl azide. This approach provides a versatile route to a variety of derivatives of this compound.
| Step 1: Reagent | Intermediate Product | Step 2: Nucleophile (Nu⁻) | Final Product |
| p-Toluenesulfonyl chloride (TsCl), pyridine | Tosylate ester | CN⁻ | 2-(2,4-Dichlorophenyl)heptanenitrile |
| Methanesulfonyl chloride (MsCl), pyridine | Mesylate ester | N₃⁻ | 1-Azido-2-(2,4-dichlorophenyl)hexane |
Transformations Involving the Dichlorophenyl Moiety
Electrophilic Aromatic Substitution Studies
The dichlorophenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. However, the chlorine atoms are ortho, para-directing due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance.
In the case of 2,4-dichlorophenyl derivatives, the directing effects of the two chlorine atoms and the alkyl substituent must be considered. The chlorine atoms at positions 2 and 4 will direct incoming electrophiles to the positions ortho and para to themselves. The alkyl group at position 1 is a weak activating group and is also ortho, para-directing.
Considering the positions on the ring:
Position 3: Ortho to the C-2 chlorine and meta to the C-4 chlorine.
Position 5: Ortho to the C-4 chlorine and meta to the C-2 chlorine.
Position 6: Ortho to the C-1 alkyl group and ortho to the C-2 chlorine.
The directing effects can be summarized as follows:
C-2 Chlorine: Directs to positions 3 and 6.
C-4 Chlorine: Directs to positions 3 and 5.
C-1 Alkyl group: Directs to positions 2 (blocked), 4 (blocked), and 6.
Based on the combined directing effects, electrophilic substitution is most likely to occur at position 5 and position 6 . Steric hindrance from the adjacent hexan-1-ol chain at position 1 might disfavor substitution at position 6, potentially making position 5 the major site of substitution. However, the electronic activation from the alkyl group at position 6 could counteract this. Experimental studies would be necessary to determine the precise regioselectivity.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation (using an acyl chloride or alkyl halide with a Lewis acid catalyst like AlCl₃). wikipedia.orgbyjus.comlibretexts.org Due to the deactivating nature of the dichlorophenyl ring, harsher reaction conditions may be required compared to benzene. A study on the Friedel-Crafts benzoylation of p-dichlorobenzene showed that the reaction proceeds to give 2,5-dichlorobenzophenone. rsc.org
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-(Hexan-1-ol)-2,4-dichloro-5-nitrobenzene and/or 1-(Hexan-1-ol)-2,4-dichloro-6-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-(Hexan-1-ol)-5-bromo-2,4-dichlorobenzene and/or 1-(Hexan-1-ol)-6-bromo-2,4-dichlorobenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(Hexan-1-ol)-5-acyl-2,4-dichlorobenzene and/or 1-(Hexan-1-ol)-6-acyl-2,4-dichlorobenzene |
Metal-Catalyzed Cross-Coupling Reactions at Aryl Halides
The 2,4-dichloro-substituted phenyl group in this compound is a prime site for modification via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, fundamentally altering the molecular scaffold. mdpi-res.comresearchgate.net The two carbon-chlorine (C-Cl) bonds on the aromatic ring serve as handles for these transformations.
Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, often requiring more active catalyst systems or harsher reaction conditions. psu.edu However, significant advancements in catalyst development, particularly using palladium and nickel, have made the coupling of aryl chlorides more efficient and widespread. researchgate.netwiley-vch.de
Several named cross-coupling reactions could be applied to this compound. The choice of catalyst, coupling partner, and reaction conditions can potentially allow for selective reaction at the more sterically accessible C-Cl bond at the 4-position over the more hindered C-Cl bond at the 2-position.
Interactive Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions Below is an interactive table detailing common cross-coupling reactions applicable to the aryl chloride moieties of the target compound.
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed | Potential Product Moiety |
| Suzuki-Miyaura | Pd(0) complexes (e.g., Pd(PPh₃)₄), Ni(II) complexes | Organoboron compounds (R-B(OH)₂) | C-C | Aryl-Aryl, Aryl-Alkyl |
| Heck | Pd(0) complexes (e.g., Pd(OAc)₂) | Alkenes | C-C | Aryl-Vinyl |
| Sonogashira | Pd(0) complexes, Cu(I) co-catalyst | Terminal Alkynes | C-C | Aryl-Alkynyl |
| Stille | Pd(0) complexes | Organotin compounds (R-SnR'₃) | C-C | Aryl-Aryl, Aryl-Vinyl |
| Buchwald-Hartwig | Pd(0)/Pd(II) complexes with specialized phosphine (B1218219) ligands | Amines, Alcohols, Thiols | C-N, C-O, C-S | Aryl-Amine, Aryl-Ether, Aryl-Thioether |
| Negishi | Pd(0) or Ni(0) complexes | Organozinc compounds (R-ZnX) | C-C | Aryl-Aryl, Aryl-Alkyl |
Aromatic Ring Functionalization
Beyond cross-coupling, the dichlorophenyl ring can undergo other functionalization reactions, primarily electrophilic aromatic substitution. However, the existing substituents strongly influence the position and feasibility of these reactions. The two chlorine atoms are deactivating and ortho-, para-directing. The hexan-1-ol group is an alkyl group, which is activating and also ortho-, para-directing.
The combined directing effects would steer incoming electrophiles to the positions ortho and para to the alkyl group (positions 3 and 5) and ortho/para to the chloro groups. The most likely position for substitution would be C5, as it is ortho to the alkyl group and meta to both chloro groups, making it the most activated and least sterically hindered position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. organic-chemistry.org
Reactions of the Aliphatic Chain
The hexan-1-ol portion of the molecule offers a different set of reactive possibilities centered around the primary alcohol and the saturated hexyl chain.
Selective Functionalization of the Hexyl Moiety
The primary alcohol (-CH₂OH) is the most reactive site on the aliphatic chain and can be readily transformed into other functional groups without affecting the aromatic ring.
Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) would yield the corresponding aldehyde, 2-(2,4-dichlorophenyl)hexanal. Stronger oxidation (e.g., with KMnO₄ or Jones reagent) would produce the carboxylic acid, 2-(2,4-dichlorophenyl)hexanoic acid.
Esterification: Reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides) under appropriate conditions (e.g., Fischer esterification) yields esters.
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would produce ethers.
Functionalization of the C-H bonds along the hexyl chain is more challenging but can be achieved through radical reactions, such as free-radical halogenation, although this typically results in a mixture of products.
Interactive Table 2: Potential Products from Functionalization of the Hexyl Moiety Select a reaction type to see the potential resulting product.
| Reaction Type | Reagent Example | Resulting Functional Group |
| Mild Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |
| Strong Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Esterification | Acetic Anhydride | Ester (-OC(O)R) |
| Etherification | NaH, then CH₃I | Ether (-OR) |
Dehydration and Olefin Formation
The primary alcohol of this compound can be eliminated through a dehydration reaction to form an alkene (olefin). This transformation is typically catalyzed by strong acids (like H₂SO₄ or H₃PO₄) at high temperatures or by specific dehydrating agents like alumina (B75360) (Al₂O₃) or niobium oxide. google.com
For a primary alcohol, the mechanism can proceed through an E2 pathway or an E1 pathway if a carbocation rearrangement is possible. The direct dehydration would lead to the formation of 2-(2,4-dichlorophenyl)hex-1-ene . However, hydride shifts in a potential carbocation intermediate could lead to the formation of more substituted, and thus more stable, internal alkenes, such as isomers of 2-(2,4-dichlorophenyl)hex-2-ene. The distribution of these products depends heavily on the reaction conditions.
Interactive Table 3: Potential Olefin Products from Dehydration The table below lists the primary and potential rearranged olefin products.
| Product Name | Structure Notes | Formation Pathway |
| 2-(2,4-Dichlorophenyl)hex-1-ene | Terminal Alkene | Direct Elimination (E2/E1) |
| (E/Z)-2-(2,4-Dichlorophenyl)hex-2-ene | Internal Alkene | Elimination after 1,2-Hydride Shift |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of these reactions is crucial for controlling product outcomes.
For metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, the generally accepted mechanism involves a catalytic cycle with three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the 2-(2,4-dichlorophenyl) moiety, forming an arylpalladium(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.net
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst, which can re-enter the cycle. psu.eduresearchgate.net
The dehydration of the primary alcohol typically follows one of two main mechanistic pathways:
E2 Mechanism: In the presence of a strong, bulky base or certain catalysts like heated alumina, a concerted process occurs where a base removes the proton from the beta-carbon while the leaving group (protonated hydroxyl, -OH₂⁺) departs simultaneously. This pathway would directly form 2-(2,4-dichlorophenyl)hex-1-ene.
E1 Mechanism: Under strongly acidic conditions, the hydroxyl group is protonated to form a good leaving group (H₂O). Departure of water forms a primary carbocation. This primary carbocation is highly unstable and will likely undergo a rapid 1,2-hydride shift from the adjacent carbon to form a more stable secondary carbocation. Loss of a proton from this rearranged intermediate leads to the formation of the more stable internal alkene.
Advanced Analytical Techniques for Structural Elucidation and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. washington.edu It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional (1D) NMR spectra, while foundational, can become crowded and difficult to interpret for complex molecules. Two-dimensional (2D) NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. youtube.comuvic.ca
COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). youtube.com For 2-(2,4-Dichlorophenyl)hexan-1-ol, a COSY spectrum would reveal correlations between adjacent protons in the hexyl chain and within the dichlorophenyl ring, allowing for the assignment of these spin systems. For example, the proton on the carbon bearing the hydroxyl group (C1) would show a correlation to the proton on the chiral carbon (C2), which in turn would couple to the adjacent methylene (B1212753) protons of the butyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps proton signals to the carbon atoms they are directly attached to (¹J coupling). researchgate.netprinceton.edu It is invaluable for assigning carbon resonances. In the HSQC spectrum of the target molecule, each proton signal from the hexyl chain and the aromatic ring would show a cross-peak corresponding to its directly bonded carbon atom. This helps to distinguish between the different CH, CH₂, and CH₃ groups based on their proton chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). princeton.edu This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the protons of the C1-CH₂OH group to the chiral carbon (C2) and the aromatic carbon C1'. Similarly, the proton at C2 would show correlations to the carbons of the aromatic ring and carbons further down the alkyl chain, confirming the connection between the dichlorophenyl ring and the hexanol moiety.
Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netprinceton.edu NOESY is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could show correlations between the proton on the chiral center (C2) and specific protons on the aromatic ring, providing insight into the preferred rotational conformation (rotamer) around the C-C bond connecting the stereocenter and the phenyl ring.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
This table presents expected NMR chemical shifts based on the analysis of similar structures. rsc.orgnih.govchemicalbook.comchemicalbook.com Actual experimental values may vary.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| 1 (-CH₂OH) | ~3.7-3.8 (m) | ~65.0 | COSY: H-2; HMBC: C-2, C-1' |
| 2 (>CH-) | ~3.2-3.4 (m) | ~48.0 | COSY: H-1, H-3; HMBC: C-1, C-3, C-4, C-1', C-2', C-6' |
| 3 (-CH₂-) | ~1.3-1.5 (m) | ~33.0 | COSY: H-2, H-4; HMBC: C-1, C-2, C-4, C-5 |
| 4 (-CH₂-) | ~1.2-1.4 (m) | ~28.0 | COSY: H-3, H-5; HMBC: C-2, C-3, C-5, C-6 |
| 5 (-CH₂-) | ~1.2-1.4 (m) | ~22.5 | COSY: H-4, H-6; HMBC: C-3, C-4, C-6 |
| 6 (-CH₃) | ~0.9 (t) | ~14.0 | COSY: H-5; HMBC: C-4, C-5 |
| 1' (Ar-C) | - | ~138.0 | HMBC from H-2, H-6' |
| 2' (Ar-C-Cl) | - | ~134.0 | HMBC from H-2, H-3' |
| 3' (Ar-CH) | ~7.2 (d) | ~130.0 | COSY: H-5'; HMBC: C-1', C-2', C-4', C-5' |
| 4' (Ar-C-Cl) | - | ~132.0 | HMBC from H-3', H-5' |
| 5' (Ar-CH) | ~7.1 (dd) | ~127.0 | COSY: H-3', H-6'; HMBC: C-1', C-3', C-4' |
| 6' (Ar-CH) | ~7.4 (d) | ~129.0 | COSY: H-5'; HMBC: C-1', C-2', C-5' |
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. researchgate.netmdpi.com The technique relies on the principle that the integrated signal intensity of an NMR peak is directly proportional to the number of corresponding nuclei. mdpi.com
For purity assessment of this compound, a known mass of the sample is dissolved with a known mass of a stable, high-purity internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or maleic acid) in a deuterated solvent. The standard should have a simple spectrum with at least one resonance that is well-resolved from any signals of the analyte or impurities. acs.org By comparing the integrals of a specific resonance from the analyte with a resonance from the internal standard, the purity of the analyte can be calculated with high precision. This method is particularly valuable for certifying reference materials and for accurate yield determination in synthesis. acs.org
Table 2: Example Data for qNMR Purity Calculation of a this compound Sample
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Structure | C₁₂H₁₆Cl₂O | C₄H₄O₄ |
| Molar Mass ( g/mol ) | 247.16 | 116.07 |
| Mass Weighed (mg) | 25.2 | 10.5 |
| Selected ¹H Resonance | Aromatic proton at ~7.4 ppm | Olefinic protons at ~6.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 1.00 | 0.95 |
| Calculated Purity (%) | 98.5 | 100 (by definition) |
Formula for Purity Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
While solution-state NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers insights into the molecular structure and conformation in the crystalline or amorphous solid state. nih.gov In the solid phase, molecular motions are restricted, leading to broad lines in the spectrum. Techniques like magic-angle spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra.
For a molecule like this compound, ssNMR can be used to study conformational polymorphism—the ability of a compound to exist in more than one crystal form. researchgate.net Different polymorphs can have distinct conformations, intermolecular interactions (like hydrogen bonding involving the -OH group), and packing arrangements, all of which can be probed by ssNMR through chemical shift analysis and cross-polarization dynamics. This information is critical in fields like pharmaceuticals, where different polymorphs can have different physical properties.
Mass Spectrometry (MS) for Fragmentation and Isotopic Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mun.ca It provides the molecular weight and, through fragmentation analysis, valuable structural information.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). scholaris.ca This precision allows for the determination of the elemental formula of a molecule by distinguishing its exact mass from other formulas that have the same nominal mass. For this compound (C₁₂H₁₆Cl₂O), HRMS can confirm the elemental composition and is particularly useful for identifying unknown compounds in complex mixtures. scholaris.ca The presence of two chlorine atoms also creates a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, which serves as a definitive marker for its presence.
Table 3: HRMS Data for this compound
| Formula | Exact Mass (Monoisotopic) | Isotopic Pattern (Relative Intensity) |
| C₁₂H₁₆³⁵Cl₂O | 246.0578 | M (100%) |
| C₁₂H₁₆³⁵Cl³⁷ClO | 248.0549 | M+2 (~65%) |
| C₁₂H₁₆³⁷Cl₂O | 250.0519 | M+4 (~10%) |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. mun.capurdue.edu This process provides detailed structural information by revealing how the molecule breaks apart. whitman.edulibretexts.org
The fragmentation of the molecular ion of this compound would likely proceed through several characteristic pathways:
Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a favorable process for alcohols. libretexts.org For this molecule, alpha-cleavage would involve breaking the bond between C1 and C2, leading to a [M-C₅H₁₁]⁺ fragment, or the bond between C2 and C3, leading to a [M-C₄H₉]⁺ fragment.
Benzylic Cleavage: The bond between the chiral carbon (C2) and the dichlorophenyl ring can cleave, leading to fragments corresponding to the dichlorophenyl moiety.
Hexyl Chain Fragmentation: The butyl side chain can undergo fragmentation, leading to a series of losses of alkyl radicals.
The resulting fragmentation pattern is a unique fingerprint that helps to confirm the structure of the molecule. nih.gov
Table 4: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Product Ion (m/z) |
| 247 [M+H]⁺ | Loss of H₂O | 229 |
| 247 [M+H]⁺ | Loss of CH₂OH (alpha-cleavage) | 216 |
| 247 [M+H]⁺ | Loss of C₄H₉ (butyl radical) | 190 |
| 247 [M+H]⁺ | Cleavage to form dichlorotropylium ion | 173 |
| 247 [M+H]⁺ | Cleavage to form dichlorophenyl ion | 145 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would provide definitive evidence of its key structural features: the hydroxyl group, the dichlorinated aromatic ring, and the aliphatic hexyl chain.
In an IR spectrum, the presence of an alcohol is typically confirmed by a strong and broad absorption band corresponding to the O-H stretching vibration, generally appearing in the 3500–3200 cm⁻¹ region. orgchemboulder.comyoutube.com This broadening is a result of intermolecular hydrogen bonding. youtube.comlibretexts.org Another key indicator for a primary alcohol is the C-O stretching vibration, which is expected to be observed around 1050 cm⁻¹. youtube.comquimicaorganica.org
The aromatic nature of the compound would be revealed by several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). orgchemboulder.comfiveable.me In-ring C-C stretching vibrations produce a series of peaks in the 1600–1450 cm⁻¹ range. pressbooks.publibretexts.org Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending bands in the 900–675 cm⁻¹ region. orgchemboulder.compressbooks.pub For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 870–900 cm⁻¹ and 780–830 cm⁻¹ ranges. pressbooks.pubopenstax.org The presence of the chlorine substituents is indicated by C-Cl stretching vibrations, which typically absorb in the region below 800 cm⁻¹.
Table 1: Predicted Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500-3200 | Weak | Strong, Broad (IR) |
| Aromatic Ring | =C-H Stretch | 3100-3000 | 3100-3000 | Medium to Weak |
| Aliphatic Chain | -C-H Stretch | 2960-2850 | 2960-2850 | Strong |
| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 | Medium to Strong |
| Aliphatic Chain | -CH₂ Bend | ~1465 | ~1465 | Medium |
| Alcohol (-CH₂OH) | C-O Stretch | ~1050 | Weak | Strong (IR) |
| Dichlorophenyl | C-Cl Stretch | < 800 | < 800 | Strong |
Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination
Since this compound possesses a chiral center at the carbon atom bonded to both the dichlorophenyl group and the hydroxymethyl group, it exists as a pair of enantiomers. Chiral chromatography is the definitive technique for separating these enantiomers, allowing for the determination of enantiomeric excess (ee) in a sample. gcms.cz The separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). purechemistry.orgsigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for enantiomeric separation. nih.gov The selection of the appropriate CSP is crucial for achieving resolution. For aromatic alcohols like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are often effective. sigmaaldrich.comnih.gov
Polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dichlorophenylcarbamate), provide a complex chiral environment with grooves and cavities where enantiomers can interact differently via hydrogen bonds, π-π interactions, and steric hindrance. nih.gov Cyclodextrin-based CSPs utilize a toroidal structure that allows for inclusion complexation, where the dichlorophenyl group of the analyte can fit into the hydrophobic cavity. sigmaaldrich.comsemanticscholar.org Chiral recognition is then enhanced by interactions between the analyte's hydroxyl group and the functional groups on the rim of the cyclodextrin (B1172386). semanticscholar.org
The separation can be optimized by adjusting the mobile phase composition (e.g., mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) for normal-phase chromatography) and other parameters like flow rate and temperature. chromatographyonline.com
Table 2: Illustrative Chiral HPLC Separation Parameters
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline resolution of the (R)- and (S)-enantiomers |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful technique for separating volatile chiral compounds. chromatographyonline.com For an alcohol like this compound, analysis can sometimes be performed directly, or after derivatization to increase volatility and improve peak shape. nih.gov
The most common CSPs for chiral GC are derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.cz These phases, such as permethylated beta-cyclodextrin, create a chiral environment within the GC column. chromatographyonline.com The separation mechanism involves differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the liquid CSP. The enantiomer that forms a more stable, transient inclusion complex with the cyclodextrin will be retained longer in the column. chromatographyonline.com
The separation efficiency is highly dependent on the column temperature program, carrier gas flow rate, and the specific cyclodextrin derivative used as the stationary phase. chromforum.org
Table 3: Illustrative Chiral GC Separation Parameters
| Parameter | Condition |
| Column | Derivatized β-cyclodextrin on a polysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Start at 150 °C, ramp to 220 °C at 2 °C/min |
| Expected Outcome | Two distinct peaks corresponding to the separated enantiomers |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
While chiral chromatography can separate enantiomers, it cannot determine their absolute configuration (i.e., whether they are the R or S enantiomer). X-ray crystallography is the most definitive method for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comresearchgate.net
The technique requires a single, high-quality crystal of the pure enantiomer. researchgate.net The first and often most challenging step is to obtain such a crystal. wikipedia.org If the racemic compound crystallizes as a conglomerate (a physical mixture of separate R and S crystals), a single crystal can be selected. More commonly, derivatization with a chiral auxiliary of known absolute configuration may be necessary to form diastereomers that are more easily crystallized. nih.govnih.gov Alternatively, co-crystallization with a chiral host molecule can be employed. nih.gov
Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise position of each atom, the bond lengths, and bond angles. wikipedia.org Through a phenomenon known as anomalous dispersion, the data can be used to determine the absolute configuration of the chiral center, providing a definitive assignment of the R/S descriptor. researchgate.netresearchgate.net
Table 4: Information Obtained from X-ray Crystallography
| Data Point | Significance |
| 3D Molecular Structure | Unambiguous confirmation of atomic connectivity. |
| Absolute Configuration | Definitive assignment of the R or S configuration at the chiral center. |
| Bond Lengths & Angles | Precise geometric parameters of the molecule. |
| Conformation | The preferred spatial arrangement of the molecule in the solid state. |
| Intermolecular Interactions | Reveals hydrogen bonding and other packing forces in the crystal lattice. |
Theoretical and Computational Chemistry Studies of 2 2,4 Dichlorophenyl Hexan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation for a given molecular system to provide detailed information about its electronic and geometric structure.
Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO)
An analysis of the electronic structure of 2-(2,4-Dichlorophenyl)hexan-1-ol would involve the characterization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For a molecule like this compound, the HOMO would likely be localized on the electron-rich dichlorophenyl ring and the oxygen atom of the hydroxyl group, while the LUMO would be distributed over the aromatic ring system.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Expected Value Range (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -8.0 | Ionization Potential |
| LUMO Energy | -1.0 to 1.0 | Electron Affinity |
| HOMO-LUMO Gap | 5.0 to 7.0 | Chemical Reactivity/Stability |
Note: This table is illustrative and not based on published data for the specific compound.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the surface of this compound. This is invaluable for predicting sites of electrophilic and nucleophilic attack. In the case of this molecule, the MEP would be expected to show negative potential (red/yellow regions) around the electronegative chlorine and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms, particularly the hydroxyl proton, marking them as sites for nucleophilic interaction.
Basis Set and Functional Dependency Studies
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set and the density functional. A thorough study of this compound would involve testing various combinations to ensure the reliability of the computed properties. For a molecule containing chlorine atoms, basis sets with polarization and diffuse functions, such as 6-311+G(d,p), would be essential for accurately describing the electronic distribution. Similarly, a range of density functionals, from hybrid functionals like B3LYP to long-range corrected functionals, would be evaluated to determine the most appropriate level of theory.
Conformational Analysis and Energy Landscapes
Global and Local Minima Search
A systematic search for the global and local energy minima on the potential energy surface of this compound would be performed. This typically involves rotating the single bonds in the hexanol chain and the bond connecting it to the phenyl ring. The resulting geometries are then optimized to find the stable conformers. The relative energies of these conformers would be calculated to determine their population at a given temperature according to the Boltzmann distribution.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | ~60 | 0.5 |
| 2 | ~180 | 0.0 (Global Minimum) |
| 3 | ~-60 | 0.6 |
Note: This table is illustrative and not based on published data for the specific compound.
Molecular Dynamics Simulations
To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations would be conducted. These simulations solve Newton's equations of motion for the atoms in the molecule over time, providing insights into its conformational flexibility, intramolecular interactions, and behavior in different environments (e.g., in a solvent). MD simulations would reveal how the hexanol chain moves relative to the dichlorophenyl ring and how intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, influence its structure and dynamics.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR)
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering valuable insights into the molecular structure of compounds like this compound. By employing methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to simulate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this molecule with a high degree of accuracy. dntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations of NMR spectra involve determining the magnetic shielding tensors of the atomic nuclei within the molecule. These calculations can predict the chemical shifts (δ) of both proton (¹H) and carbon-13 (¹³C) nuclei, which are fundamental parameters obtained from experimental NMR spectroscopy.
For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing chlorine atoms. chemicalbook.com The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the range of 3.5 to 4.5 ppm, influenced by the neighboring methylene (B1212753) group and the hydroxyl proton. The protons of the hexyl chain would resonate in the upfield region, generally between 0.8 and 1.6 ppm. The chemical shift of the hydroxyl proton itself is often broad and can vary depending on solvent and concentration.
The predicted ¹³C NMR spectrum would similarly show distinct signals for each carbon atom. The carbons of the dichlorophenyl ring would be found in the 120-140 ppm range, with the carbons directly bonded to chlorine atoms showing significantly different shifts. The carbon attached to the hydroxyl group (C-OH) would be expected in the 60-70 ppm region. The carbons of the hexyl chain would appear at progressively higher fields (lower ppm values) as their distance from the electron-withdrawing phenyl and hydroxyl groups increases.
Infrared (IR) Spectroscopy:
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. These predictions are based on calculating the second derivatives of the energy with respect to the atomic coordinates.
For this compound, the predicted IR spectrum would show characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the aliphatic hexyl chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration would likely be found in the 1000-1200 cm⁻¹ range. Finally, the C-Cl stretching vibrations would be expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. researchgate.net
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Predicted IR Absorption Frequencies (cm⁻¹) |
| Aromatic H: 7.0-7.5 | Aromatic C: 120-140 | O-H Stretch: 3200-3600 |
| CH-OH: 3.5-4.5 | C-OH: 60-70 | Aromatic C-H Stretch: 3000-3100 |
| CH₂ (next to CH-OH): 1.4-1.8 | Aliphatic C: 14-40 | Aliphatic C-H Stretch: 2850-2960 |
| Other CH₂: 1.2-1.4 | Aromatic C=C Stretch: 1450-1600 | |
| CH₃: 0.8-1.0 | C-O Stretch: 1000-1200 | |
| OH: Variable | C-Cl Stretch: 600-800 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification and characterization of transient species like transition states. For this compound, theoretical methods can be applied to study a variety of reactions involving its alcohol functional group, such as oxidation, esterification, or etherification.
A plausible reaction to investigate computationally would be the oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-(2,4-dichlorophenyl)hexanal. Using quantum mechanical methods, the entire reaction pathway can be mapped out. This involves calculating the potential energy surface of the reaction, which helps in identifying the minimum energy pathway from reactants to products.
The key element in this computational study is the location and characterization of the transition state. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Computational software can search for and optimize the geometry of the transition state. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, its energy can be used to calculate the activation energy (Ea) of the reaction. This provides a quantitative measure of the reaction's feasibility. Furthermore, the geometric parameters of the transition state, such as bond lengths and angles, offer insights into the nature of bond-making and bond-breaking processes. For the oxidation of this compound, the transition state would likely involve the interaction of the alcohol with an oxidizing agent, showing partial formation of the carbonyl double bond and partial cleavage of the O-H and C-H bonds.
Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Properties
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of a chemical compound based on its molecular structure. This approach establishes a mathematical relationship between the molecular descriptors of a compound and a specific property of interest. For this compound, QSPR can be employed to estimate a range of intrinsic chemical properties without the need for experimental measurements.
The first step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure, including:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.
Geometrical descriptors: These are derived from the three-dimensional structure of the molecule and include parameters like molecular surface area and volume.
Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and include properties like dipole moment, frontier orbital energies (HOMO and LUMO), and partial atomic charges.
Once a set of relevant descriptors is generated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model is then trained on a dataset of compounds with known properties and validated to ensure its predictive power.
For this compound, QSPR models could be developed to predict a variety of intrinsic properties.
| Predicted Property | Relevant Molecular Descriptors |
| Boiling Point | Molecular weight, van der Waals volume, polarizability |
| Solubility | LogP, polar surface area, hydrogen bond donors/acceptors |
| Refractive Index | Molar refractivity, polarizability |
| Dipole Moment | Quantum-chemical calculations |
By leveraging QSPR, it is possible to build a comprehensive profile of the intrinsic chemical properties of this compound, which can be valuable in various scientific and industrial applications.
Potential Research Applications and Derivatives of 2 2,4 Dichlorophenyl Hexan 1 Ol in Chemical Science
Role as a Key Synthetic Intermediate in Organic Synthesis
The primary and most well-documented role of 2-(2,4-dichlorophenyl)hexan-1-ol is as a key intermediate in the synthesis of triazole fungicides. The 2,4-dichlorophenyl group is a common feature in a number of commercial fungicides, and the hexanol side chain provides a scaffold for further chemical modification.
A crucial step in the synthesis of potent antifungal agents like hexaconazole (B1673136) involves intermediates structurally similar to this compound. For instance, the synthesis of 1-chloro-2-(2,4-dichlorophenyl)hexan-2-ol is a known pathway towards these types of fungicides. This highlights the importance of the 2-(2,4-dichlorophenyl) C6 backbone in constructing complex, biologically active molecules. The synthesis of such intermediates often starts from readily available materials like m-dichlorobenzene or chloroacetyl chloride. slideshare.net
Furthermore, the related compound 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol is a vital intermediate in the synthesis of antifungal drugs such as miconazole (B906) and econazole (B349626) nitrate. google.com The synthetic routes to these molecules often involve the reaction of a substituted 2,4-dichlorophenyl ethanol (B145695) derivative with a nitrogen-containing heterocycle like imidazole. This underscores the utility of the 2,4-dichlorophenyl ethanol framework as a foundational element in the preparation of a variety of azole-based compounds.
Development of Novel Chemical Entities and Libraries (e.g., for agrochemical research, excluding biological activity/safety)
The structural framework of this compound is a valuable starting point for the development of novel chemical entities and the generation of chemical libraries for screening in agrochemical research. By modifying the hexanol side chain and the dichlorophenyl ring, chemists can create a diverse range of derivatives with potentially new or enhanced properties.
Research into the synthesis of derivatives of related compounds, such as 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol, has shown that the nature of the substituents can significantly influence the compound's properties. nih.gov The creation of a series of new alkyl and arylalkyl ethers of this propanol (B110389) derivative, for example, has allowed for the exploration of structure-activity relationships. nih.gov Such studies are crucial for the rational design of new and more effective agrochemicals.
The development of nano-formulations of fungicides like hexaconazole, for instance by encapsulating them in chitosan (B1678972) nanoparticles, represents another avenue for creating novel chemical entities with improved characteristics. nih.gov While this example focuses on the final product, the principle of modifying the chemical entity to enhance its properties is directly applicable to intermediates like this compound.
The synthesis of new compounds inspired by the structure of existing fungicides is an active area of research. For example, the design of 3,4-dichloroisothiazole-based strobilurins aims to create structurally diverse fungicides to overcome resistance issues. nih.gov The 2,4-dichlorophenyl moiety present in this compound could be incorporated into novel molecular backbones to generate new classes of compounds for agrochemical screening.
Applications in Materials Science (e.g., as monomers, precursors to polymers or liquid crystals)
While direct applications of this compound in materials science are not extensively documented, its chemical structure suggests several potential uses as a monomer or precursor for polymers and liquid crystals. The presence of a hydroxyl group allows for polymerization through condensation reactions, and the rigid dichlorophenyl group can impart interesting thermal and mechanical properties to the resulting materials.
The introduction of halogen atoms, such as chlorine, into polymer backbones is a known strategy for modifying their properties. For example, dichlorinated dithienylethene has been used as a donor unit in the synthesis of n-type polymers for organic thermoelectric applications. osti.gov Similarly, the 2,4-dichlorophenyl group of this compound could be incorporated into polymer chains to influence their electronic properties and stability.
Furthermore, the dehydration of primary alcohols to form alkenes is a key reaction in the production of monomers. rsc.org While this compound is a secondary alcohol, analogous elimination reactions could potentially convert it into a vinyl-substituted dichlorophenyl monomer. Such a monomer could then be used in addition polymerization to create polymers with tailored properties.
The rigid and polar nature of the dichlorophenyl group also suggests potential for the design of liquid crystals. The molecular shape and polarity of a molecule are key factors in determining its liquid crystalline behavior. By esterifying the hydroxyl group of this compound with various aromatic carboxylic acids, it may be possible to create new liquid crystalline materials.
Ligand Design and Catalysis Research
The structural features of this compound also present opportunities in the fields of ligand design and catalysis. The hydroxyl group can act as a coordinating group for metal centers, and the bulky dichlorophenyl group can create a specific steric environment around a catalytic site.
For example, nickel complexes with ortho/para-chlorinated N-aryl ligands have shown high activity in ethylene (B1197577) polymerization. acs.org The 2,4-dichlorophenyl group in this compound could be incorporated into new ligand structures to modulate the catalytic activity and stability of metal complexes.
The alcohol functionality itself can participate in catalytic processes. The catalytic rearrangement of diallyl alcohols, for instance, can be achieved under mild conditions using catalysts like bismuth(III) triflate. nih.gov While the reactivity of this compound in such rearrangements is yet to be explored, it represents a potential avenue for synthetic innovation.
Furthermore, polymer-supported catalysts are an important area of research, offering advantages in terms of catalyst recovery and reuse. mdpi.com If this compound were to be incorporated into a polymer backbone as discussed in the previous section, the hydroxyl groups could serve as anchoring points for catalytic species, leading to the development of novel heterogeneous catalysts. The catalytic hydrogenative dechlorination for the synthesis of fungicide intermediates is an example of the importance of catalysis in this area of chemistry. rsc.org
Future Directions in Fundamental Chemical Research
The exploration of the chemistry of this compound and its derivatives continues to offer exciting prospects for fundamental chemical research. Building on its established role as a fungicide intermediate, a primary future direction is the synthesis of new analogues with improved efficacy and more favorable environmental profiles. This includes the development of novel synthetic methodologies that are more efficient and sustainable.
A significant area for future investigation is the largely unexplored potential of this compound in materials science. Systematic studies are needed to determine if this compound and its derivatives can indeed serve as valuable monomers for the creation of new polymers with unique thermal, mechanical, or electronic properties. The synthesis and characterization of such materials could open up new applications for this chemical scaffold.
In the realm of catalysis, the design and synthesis of new ligands and catalysts based on the this compound framework warrants further investigation. Exploring the coordination chemistry of this alcohol with various metal centers and evaluating the catalytic activity of the resulting complexes in a range of organic transformations could lead to the discovery of new and efficient catalytic systems.
Q & A
Q. What are the recommended methods for synthesizing 2-(2,4-Dichlorophenyl)hexan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves the reduction of a ketone precursor (e.g., 2-(2,4-dichlorophenyl)hexan-1-one) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance reactivity of LiAlH₄, while ethanol is suitable for NaBH₄ .
- Temperature control : Exothermic reactions require gradual reagent addition at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the alcohol from unreacted ketone or byproducts .
Q. How can researchers verify the purity and structural identity of this compound?
Methodological Answer:
- Analytical techniques :
- NMR spectroscopy : Compare - and -NMR spectra with PubChem or DSSTox reference data to confirm hydroxyl (-OH) and dichlorophenyl signals .
- Mass spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., 227.03 g/mol) and isotopic patterns from chlorine atoms .
- Melting point analysis : Discrepancies >2°C from literature values indicate impurities .
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
Methodological Answer:
- Polar solvents : Dimethyl sulfoxide (DMSO) or ethanol are preferred for solubility in biological assays.
- Non-polar solvents : Hexane or dichloromethane are suitable for organic synthesis.
- Storage : Store solutions at 2–8°C to prevent degradation, especially in aqueous environments .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy barriers for hydroxyl group displacement using software like Gaussian. Focus on:
- Electrostatic potential maps : Identify electron-deficient regions (e.g., near Cl atoms) susceptible to nucleophilic attack .
- Transition state analysis : Compare activation energies for different leaving groups (e.g., tosyl vs. mesyl derivatives) .
- Experimental validation : Synthesize derivatives (e.g., ethers or esters) and correlate reaction rates with computational predictions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer:
- Chiral catalysts : Use Sharpless asymmetric dihydroxylation or Noyori hydrogenation with ligands like BINAP to induce enantioselectivity .
- Characterization : Employ chiral HPLC or circular dichroism (CD) to determine enantiomeric excess (ee).
- Mechanistic insights : Monitor steric effects of the dichlorophenyl group on catalyst-substrate interactions via X-ray crystallography .
Q. What experimental designs minimize environmental release of this compound during lab-scale studies?
Methodological Answer:
- Containment protocols : Use closed-system reactors and fume hoods with HEPA filters to capture volatiles .
- Waste treatment : Neutralize chlorinated byproducts with alkaline hydrolysis (NaOH/ethanol) before disposal .
- Analytical monitoring : Quantify airborne residues using gas chromatography-mass spectrometry (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
